2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C18H19FN2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-12-14-6-4-3-5-13(14)11-17(21)18(22)20-16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22) |
InChI Key |
GIFKAXXYBATRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, often using reagents like ethylsulfonyl chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via nucleophilic substitution reactions, typically using 4-fluorophenyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, using reagents like carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and tetrahydroisoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Pharmacological Implications
- Target Engagement : The ethylsulfonyl group may interact with hydrophobic enzyme pockets, while ’s trifluoroethyl group could enhance binding to targets requiring strong dipole interactions .
Biological Activity
2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and comparisons with related compounds.
- Molecular Formula : C15H14FNO3S
- Molecular Weight : 307.3 g/mol
- IUPAC Name : 2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide
- Canonical SMILES : CC(S(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit phosphodiesterases (PDEs), which are critical in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition can lead to various physiological effects, including anti-inflammatory responses and modulation of neurotransmitter systems .
- Protein-Ligand Interactions : Its structure suggests potential interactions with proteins involved in cell signaling pathways, particularly those related to inflammation and cancer proliferation.
Antitumor Activity
Recent studies have indicated that the compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant inhibition of growth in MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma) cell lines. The mechanism appears to involve interference with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclins .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Animal Models : In vivo studies have indicated that it can reduce bronchial eosinophilia and airway hyperactivity in guinea pig models, suggesting its potential application in treating respiratory conditions like asthma .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Methylsulfonyl)-N-(4-fluorophenyl)benzamide | Similar core with methyl group | Moderate PDE inhibition |
| 2-(Ethylsulfonyl)-N-(4-chlorophenyl)benzamide | Similar core with chlorophenyl | Reduced anti-inflammatory activity |
The presence of both ethylsulfonyl and fluorophenyl groups in the target compound enhances its reactivity and selectivity towards biological targets compared to its analogs.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on PDE Inhibition : A study demonstrated that the compound effectively inhibited PDE4D isoform with an IC50 value indicating strong potency against inflammatory diseases .
- Antitumor Efficacy : Another investigation reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
